Octyltriphenylphosphonium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
octyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32P.BrH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLXVLWZBMAMHE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962221 | |
| Record name | Octyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42036-78-2 | |
| Record name | Phosphonium, octyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42036-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042036782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Octyltriphenylphosphonium Bromide
Alkylation Reactions in Phosphonium (B103445) Salt Synthesis
The quaternization of phosphines is a fundamental and straightforward approach for preparing phosphonium salts. unive.it This process involves the reaction of a phosphine (B1218219) with an electrophile, such as an alkyl halide. unive.it
The synthesis of octyltriphenylphosphonium bromide is commonly achieved by reacting triphenylphosphine (B44618) with 1-bromooctane (B94149). thieme-connect.de The reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on the electrophilic carbon of 1-bromooctane, with bromide acting as the leaving group.
The choice of solvent can significantly influence the yield and purity of the resulting phosphonium salt. Reactions can be performed without a solvent or in the presence of either polar or nonpolar solvents. thieme-connect.de The use of a solvent can facilitate the precipitation of the phosphonium salt, thereby driving the reaction to completion and simplifying purification. thieme-connect.de For instance, a mixture of butyl bromide and triphenylphosphine in toluene (B28343), when refluxed, can yield butyltriphenylphosphonium bromide in high yield. thieme-connect.de Microwave-assisted synthesis in a solvent like THF has also been shown to be an efficient method for preparing phosphonium salts, offering good to quantitative yields. biomedres.us
Table 1: Effect of Solvent on the Synthesis of Benzyltriphenylphosphonium Bromide under Microwave Irradiation biomedres.us
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 85 |
| 2 | CH2Cl2 | 88 |
| 3 | CHCl3 | 82 |
| 4 | THF | 95 |
This table is illustrative and based on the synthesis of a related phosphonium salt to demonstrate solvent effects.
Optimizing reaction conditions such as temperature and time is crucial for maximizing yield and minimizing side reactions. For the reaction between triphenylphosphine and benzyl (B1604629) bromide, microwave irradiation at 60 °C for 30 minutes in THF was found to be the optimal condition. biomedres.us In conventional heating methods, refluxing a mixture of butyl bromide and triphenylphosphine in toluene for 48 hours resulted in a 96% yield. thieme-connect.de The progress of the reaction can be monitored using techniques like ³¹P NMR to confirm the complete conversion of the starting phosphine. thieme-connect.de
Table 2: Optimization of Reaction Conditions for a Model O-acylation-Wittig Reaction researchgate.net
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 12 | 80 | 6 | 78 |
| 13 | 110 | 2 | 82 |
This table demonstrates the general principles of optimizing temperature and time in a related reaction.
The reactivity of alkyl halides in the quaternization of phosphines follows the expected trend for SN2 reactions, with the ease of reaction increasing from chlorides to iodides. thieme-connect.de This is attributed to the leaving group ability of the halogen atoms, where iodide is the best leaving group and chloride is the poorest. thieme-connect.de While alkyl bromides are commonly used, alkyl iodides can lead to faster reactions. thieme-connect.denih.gov However, the choice of alkyl halide may also depend on factors like cost and availability.
For industrial-scale synthesis, factors such as cost, safety, and efficiency are paramount. While many photoredox catalysts used in modern synthesis are expensive precious metal complexes or synthetically elaborate organic dyes, recent research has shown that a combination of triphenylphosphine and sodium iodide can catalyze alkylation reactions under blue light irradiation, offering a potentially more cost-effective and scalable method. nih.gov The development of robust synthetic methods that are applicable to a wide variety of substrates is a key goal in industrial chemistry. nsf.gov
Reaction of Triphenylphosphine with 1-Bromooctane
Alternative Synthetic Routes to this compound
While the direct alkylation of triphenylphosphine is the most common route, alternative methods exist. For instance, vinylphosphonium salts can be prepared by the alkylation of triphenylphosphine with vinyl triflates in the presence of a palladium catalyst. nih.gov Another approach involves the reaction of triphenylphosphine with a 1,1-dibromoalkane in an alcoholic solvent, which surprisingly yields an alkyltriarylphosphonium bromide. google.com This method avoids the need for high-pressure equipment that can be necessary when using low-boiling alkyl halides like methyl bromide. google.com Additionally, derivatives of natural compounds can be conjugated to a triphenylphosphonium cation through multi-step synthetic sequences involving key steps like hydroboration-oxidation and acylation. nih.gov
The Dibromomethane (B42720) Route and Cost-Effectiveness
The synthesis of phosphonium salts can be achieved through various pathways, one of which involves the use of dihalomethanes. A common method for preparing similar phosphonium salts, such as (bromomethyl)triphenylphosphonium bromide, involves the reaction of triphenylphosphine with dibromomethane. In a typical procedure, a solution of triphenylphosphine and an excess of dibromomethane in a solvent like toluene is heated under reflux for several hours. The resulting solid product is then collected by filtration. A patent from 1966 describes a method for producing alkyltriarylphosphonium bromides by reacting a triarylphosphine with a 1,1-dibromoalkane in an alcoholic solvent. google.com This process specifically mentions the synthesis of methyltriphenylphosphonium (B96628) bromide from triphenylphosphine and dibromomethane in methanol. google.com
| Parameter | Description | Source(s) |
| Reactants | Triphenylphosphine, Dibromomethane | google.com |
| Solvent (Example) | Toluene, Methanol | google.com |
| Conditions | Heating under reflux | |
| Product | Alkyltriphenylphosphonium bromide | google.com |
Halogen Exchange Reactions in Phosphonium Salt Preparation
Halogen exchange reactions, particularly the Finkelstein reaction, provide an alternative route for synthesizing specific halide-containing compounds. manac-inc.co.jporganicmystery.com This type of reaction involves the conversion of an alkyl chloride or bromide into an alkyl iodide by treatment with sodium iodide in a suitable solvent like acetone (B3395972) or methanol. organicmystery.com The principle relies on the differential solubility of sodium halides in the solvent; sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not, thus driving the reaction forward.
In the context of phosphonium salt preparation, this method could be applied to synthesize octyltriphenylphosphonium iodide from the corresponding bromide or chloride. A study on gas-phase halogen exchange over a supported alkyl phosphonium salt catalyst demonstrated the feasibility of chloride-bromide exchange. nih.gov While direct synthesis of this compound via this method from a different octyltriphenylphosphonium halide is less common than direct quaternization, the principles of halogen exchange are a fundamental tool in synthetic organic chemistry for modifying halide-containing molecules. manac-inc.co.jp The reactivity in these exchanges can be influenced by factors such as the presence of electron-withdrawing groups on an aromatic ring, which can accelerate the rate of reaction. harvard.edu
Microwave-Assisted Synthesis of Phosphonium Ionic Liquids
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. biomedres.usbiomedres.us The primary benefit is a dramatic reduction in reaction times, from hours or days to mere minutes. biomedres.usbiomedres.us This efficiency is due to the direct and rapid heating of the reaction mixture. biomedres.us
This methodology has been successfully applied to the synthesis of phosphonium salts. For instance, the preparation of various substituted-benzyltriphenylphosphonium bromides was achieved in high yields (87-98%) by irradiating a mixture of the corresponding benzyl halide and triphenylphosphine in a solvent like tetrahydrofuran (B95107) (THF) at 60°C for 30 minutes. biomedres.usbiomedres.us The use of microwave irradiation can lead to enhanced yields compared to reactions heated with a conventional oil bath. at.ua This method's simplicity, speed, and reliance on easily accessible reagents make it a highly attractive approach for producing phosphonium ionic liquids like this compound. nih.gov The optimization of reaction conditions, including temperature, pressure, and solvent, is a key aspect of developing these efficient synthetic protocols. biomedres.us
| Advantage | Description | Source(s) |
| Speed | Reaction times are reduced from hours to minutes. | biomedres.usbiomedres.us |
| Efficiency | Often results in good to excellent yields. | biomedres.usbiomedres.us |
| Heating | Reaction mixtures are heated instantly and directly. | biomedres.us |
| Versatility | Applicable to a wide range of phosphonium salt syntheses. | at.uanih.gov |
Purification and Characterization Techniques for this compound
Recrystallization and Solvent Selection for Purity
Recrystallization is a fundamental technique for purifying solid organic compounds. mt.comlibretexts.org The process is based on the principle that the solubility of most solids increases with temperature. libretexts.org An impure compound is dissolved in a suitable hot solvent to form a saturated solution, which is then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. mt.com
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature. mt.com For phosphonium salts, which can be hygroscopic and tend to form oils, purification can be challenging. researchgate.net It is often recommended to use dry, aprotic solvents. researchgate.net A common strategy involves dissolving the crude salt in a minimal amount of a solvent in which it is soluble (e.g., ethyl acetate (B1210297) with a small amount of acetonitrile) and then allowing it to cool. researchgate.net Vapor diffusion, where a non-solvent (like n-hexane) is slowly introduced into a solution of the compound (in a solvent like toluene), can also induce crystallization. researchgate.net The final purified crystals are typically collected by vacuum filtration. libretexts.org
Spectroscopic Characterization (e.g., NMR, MS) for Structural Confirmation
The definitive confirmation of the chemical structure of this compound is achieved through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the octyl chain and the phenyl groups. The aromatic protons of the triphenylphosphine moiety would typically appear in the downfield region (around 7-8 ppm), while the aliphatic protons of the octyl group would resonate in the upfield region. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, confirming the structure unambiguously. mdpi.com
Mass Spectrometry (MS) is used to determine the mass-to-charge ratio of the molecule's ions, thereby confirming its molecular weight. For this compound, the mass spectrum would show a peak corresponding to the octyltriphenylphosphonium cation ([C₂₆H₃₂P]⁺). The isotopic pattern of this peak would further confirm the elemental composition. The PubChem database lists a computed molecular weight of 455.4 g/mol for this compound. nih.gov
Purity Assessment and Impurity Profiling
Impurity profiling, which involves the identification, structural elucidation, and quantification of impurities in a substance, is a critical aspect of quality control. ijsr.net The presence of impurities, even in small amounts, can originate from the synthesis process, degradation, or residual solvents and can affect the properties of the final product. ijsr.netresearchgate.net
The purity of this compound is assessed using a variety of analytical techniques. Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for separating the main compound from any impurities. ijsr.net These techniques can quantify the level of known and unknown impurities. The International Council for Harmonisation (ICH) provides guidelines that set thresholds for the reporting, identification, and qualification of impurities in new drug substances, which serve as a benchmark for purity requirements in related chemical fields. researchgate.net A comprehensive impurity profile is essential for ensuring the quality and consistency of the chemical substance. ijsr.net
Octyltriphenylphosphonium Bromide As a Catalytic Species
Phase-Transfer Catalysis (PTC) Applications
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in separate immiscible phases, typically an aqueous and an organic phase. wiley-vch.de Quaternary phosphonium (B103445) salts, such as octyltriphenylphosphonium bromide, are prominent phase-transfer catalysts. slideshare.net Their utility in PTC stems from their ability to transport anionic reactants from the aqueous phase into the organic phase, where the reaction with an organic substrate can occur. slideshare.net This technique is valued in green chemistry as it often allows for the use of water instead of organic solvents, milder reaction conditions, and the use of inexpensive reagents. rsc.orgtheaic.org
The catalytic action of this compound in a biphasic system, such as an aqueous-organic mixture, is explained by its ability to form a lipophilic ion pair. The positively charged phosphorus atom, surrounded by bulky organic groups (three phenyl and one octyl group), forms a cation (Q⁺) that can pair with an anion (Y⁻) from the aqueous phase.
The generally accepted mechanism involves the following steps:
Anion Exchange: In the aqueous phase, the phosphonium salt, [R₃P⁺R']Br⁻, exchanges its bromide anion for the reactant anion (e.g., CN⁻, OH⁻) present in the aqueous solution. slideshare.net
Phase Transfer: The newly formed ion pair, [R₃P⁺R']Y⁻, is sufficiently lipophilic due to the long alkyl and aryl groups, allowing it to cross the liquid-liquid interface and move into the organic phase. wiley-vch.deslideshare.net
Reaction: In the organic phase, the anion (Y⁻) is poorly solvated and thus highly reactive or "naked." It reacts with the organic substrate (RX) to form the desired product (RY). wiley-vch.de
Catalyst Regeneration: The phosphonium cation then pairs with the leaving group anion (X⁻) and transfers back to the aqueous phase, where it can exchange for another reactant anion, thus completing the catalytic cycle. slideshare.net
Two primary mechanisms are often discussed in PTC: the Starks extraction mechanism, where the catalyst moves back and forth between phases, and the interfacial mechanism, where reactions are initiated at the interface of the two phases. wiley-vch.demdpi.com In the interfacial model, the catalyst extracts the anion of the organic substrate after it has been deprotonated at the interface by a base from the aqueous phase. wiley-vch.demdpi.com
Quaternary phosphonium salts are recognized for their high catalytic efficiency and good thermal stability, which often leads to increased reaction rates and higher yields. alfachemic.com They have been successfully applied in a variety of organic reactions, including nucleophilic substitutions, oxidations, reductions, and alkylations. nih.govnih.gov For instance, the displacement reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide is significantly accelerated by the addition of a phosphonium salt catalyst. wiley-vch.de The key to this enhanced reactivity is the generation of a quaternary phosphonium cyanide species that is both soluble in the organic phase and highly nucleophilic. wiley-vch.de
The structure of the phosphonium salt plays a crucial role in its efficiency. The presence of long alkyl chains, like the octyl group in this compound, and aryl groups enhances the lipophilicity of the cation, which is a key factor for an effective phase-transfer catalyst. nih.gov This lipophilicity governs the formation of the catalytic intermediate and its solubility in the organic phase. theaic.org
While specific reports detailing contradictory catalytic efficiency for this compound are not prevalent in the reviewed literature, discrepancies in performance for phase-transfer catalysts in general can arise from several factors. Understanding these variables is key to interpreting and reproducing experimental results.
Factors that can influence catalytic efficiency and lead to apparent contradictions include:
Reaction Conditions: Minor changes in temperature, pH, and solvent can significantly impact reaction rates and yields. chemkente.comnih.gov For example, the choice of organic solvent affects the solubility of the ion pair and the intrinsic reactivity of the anion. biomedres.us
Stirring Speed: In a heterogeneous biphasic system, the rate of transfer between phases is dependent on the interfacial area. Inadequate or inconsistent stirring can lead to a lower reaction rate, which may be misinterpreted as lower catalyst efficiency. biomedres.us
Catalyst Purity and Stability: The presence of impurities can inhibit the catalyst. Furthermore, while phosphonium salts are generally more thermally stable than their ammonium (B1175870) counterparts, they can degrade at very high temperatures or under extreme pH conditions, which would reduce their efficiency. alfachemic.comchemkente.com
Presence of Water: The amount of water in the organic phase can affect the hydration shell of the anion, thereby influencing its nucleophilicity.
Therefore, when comparing catalytic efficiency data from different sources, it is crucial to ensure that all reaction parameters are identical.
This compound belongs to the broader class of onium salts used in PTC, which also includes quaternary ammonium salts. researchgate.net The choice between a phosphonium and an ammonium salt can be critical for a specific application.
Phosphonium vs. Ammonium Salts:
Thermal Stability: Quaternary phosphonium salts generally exhibit greater thermal stability than their quaternary ammonium counterparts. This makes them more suitable for reactions requiring high temperatures, where ammonium salts might undergo Hofmann elimination. alfachemic.com
Lipophilicity: The larger ionic radius of the phosphorus atom compared to nitrogen can influence the charge distribution and lipophilicity of the cation, which in turn affects catalytic activity. biomedres.us
Catalytic Activity: In some reactions, phosphonium salts have shown superior catalytic activity. However, the relative performance is highly dependent on the specific reaction, substrates, and conditions.
The table below provides a general comparison of different types of phase-transfer catalysts.
| Catalyst Type | Representative Catalyst | Key Features & Applications |
| Quaternary Phosphonium Salt | This compound | High thermal stability, good for high-temperature reactions, effective in various substitution and alkylation reactions. alfachemic.comphasetransfercatalysis.com |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Widely used, cost-effective, efficient for many standard PTC reactions like alkylation, oxidation, and reduction. nih.govnih.govwikipedia.org |
| Quaternary Ammonium Salt | Benzyltriethylammonium Chloride (BTEAC) | Effective catalyst for various reactions, with activity often compared to other ammonium salts. researchgate.net |
| Crown Ether | osti.govCrown-6 | Forms stable complexes with alkali metal cations, effectively "solubilizing" the inorganic salt in the organic phase. Less efficient than quaternary salts in some systems. biomedres.usnih.gov |
Studies comparing different quaternary ammonium salts have shown that catalytic activity can be influenced by the structure of the cation. For instance, in the synthesis of dialkyl sulfides, methyltrialkylammonium chloride (MTAAC) was found to be more active than trialkylbenzylammonium chloride (TABAC), which in turn was significantly more active than triethylbenzylammonium chloride (TEBAC). osti.gov Similarly, comparisons between TBAB, BTEAC, and cetyltrimethylammonium bromide (CTAB) in the synthesis of 1,4-dihydropyridines revealed differences in their catalytic potential. researchgate.net
This compound in Wittig Reactions
The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. libretexts.orgwikipedia.org this compound is not the Wittig reagent itself, but a crucial precursor—a phosphonium salt—from which the reactive ylide is generated. lumenlearning.commasterorganicchemistry.com
The synthesis of the Wittig reagent from this compound is a two-step process:
Formation of the Phosphonium Salt: The process begins with the quaternization of triphenylphosphine (B44618). This is an Sₙ2 reaction where triphenylphosphine acts as a nucleophile, attacking a primary alkyl halide. masterorganicchemistry.comlibretexts.org To synthesize this compound, triphenylphosphine is reacted with 1-bromooctane (B94149). The use of a primary halide like 1-bromooctane is efficient for this reaction. lumenlearning.comlibretexts.org
Ph₃P + CH₃(CH₂)₇Br → [Ph₃P⁺-(CH₂)₇CH₃]Br⁻
Generation of the Ylide: The resulting phosphonium salt possesses acidic protons on the carbon atom adjacent to the positively charged phosphorus. masterorganicchemistry.com Deprotonation of this α-carbon with a strong base generates the phosphorus ylide, a zwitterionic species that is the active Wittig reagent. libretexts.org Common strong bases used for this purpose include n-butyllithium (n-BuLi), sodium amide (NaNH₂), or potassium tert-butoxide. libretexts.orgmasterorganicchemistry.com
[Ph₃P⁺-CH₂(CH₂)₆CH₃]Br⁻ + Base → Ph₃P=CH(CH₂)₆CH₃ + H-Base⁺ + Br⁻
The resulting ylide, heptylidene-triphenylphosphorane, is a non-stabilized ylide because the alkyl group is not an electron-withdrawing group. organic-chemistry.org Non-stabilized ylides are highly reactive and typically react with both aldehydes and ketones. lumenlearning.com They are sensitive to air and moisture and are therefore usually prepared and used in situ. lumenlearning.comlibretexts.org A key feature of reactions involving non-stabilized ylides is that they generally lead to the formation of the (Z)-alkene as the major product. organic-chemistry.org
Stereoselectivity in Alkene Synthesis
The Wittig reaction, which utilizes phosphonium ylides derived from salts like this compound, is a cornerstone of alkene synthesis. libretexts.org A key feature of this reaction is the stereochemical control it offers, allowing for the selective formation of either (Z)- or (E)-alkenes. The stereochemical outcome is highly dependent on the nature of the phosphonium ylide used. organic-chemistry.org
Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized.
Non-stabilized ylides , such as the one derived from this compound (where the R group is an alkyl chain), typically lead to the formation of (Z)-alkenes (cis isomers). organic-chemistry.org The reaction proceeds rapidly through an early transition state, forming an oxaphosphetane intermediate that preferentially decomposes to the (Z)-alkene. organic-chemistry.orgwikipedia.org
Stabilized ylides , which contain an electron-withdrawing group (like an ester or ketone) attached to the carbanion, are more stable and react more slowly. This allows for equilibration of intermediates, resulting predominantly in the formation of the thermodynamically more stable (E)-alkene (trans isomer). organic-chemistry.orglibretexts.org
The mechanism for non-stabilized ylides, under lithium-free conditions, is understood to proceed via a [2+2] cycloaddition to directly form the oxaphosphetane intermediate, which then leads to the (Z)-alkene. wikipedia.org For cases where the (E)-alkene is desired from a non-stabilized ylide, the Schlosser modification can be employed, which involves treating the intermediate with a strong base like phenyllithium (B1222949) at low temperatures to favor the formation of the (E)-isomer. libretexts.org
Table 1: Stereoselectivity in the Wittig Reaction
| Ylide Type | R Group on Ylide | Typical Alkene Product | Reaction Characteristics |
|---|---|---|---|
| Non-stabilized | Alkyl, H | (Z)-Alkene | Kinetically controlled, rapid reaction |
| Stabilized | -C(O)R, -COOR, -CN | (E)-Alkene | Thermodynamically controlled, slower reaction |
Applications in Natural Product Synthesis
The Wittig reaction is a powerful and widely used tool in the total synthesis of complex natural products due to its reliability and functional group tolerance. organic-chemistry.orgbrayresearch.org It allows for the precise installation of carbon-carbon double bonds, which are common structural motifs in many biologically active molecules. libretexts.org
While specific examples detailing the use of this compound are embedded within broader synthetic campaigns, the utility of triphenylphosphonium-based reagents is extensively documented. For instance, derivatives of natural allylpolyalkoxybenzenes have been conjugated to triphenylphosphonium (TPP) cations to enhance their biological activities. nih.gov The synthesis of these complex molecules often involves multiple steps where a Wittig-type reaction could be employed to construct key alkene linkages. nih.gov
A notable example of the Wittig reaction's application is in a five-pot total synthesis of (+)-Artemisinin, a potent antimalarial drug. organic-chemistry.org In this synthesis, a complex aldehyde was subjected to a cycloaddition reaction, followed by a Wacker oxidation to yield a bicyclic intermediate, demonstrating the integration of olefination strategies within multi-step syntheses. organic-chemistry.org The synthesis of other natural products, such as (+)-Fusarisetin A, has also relied on intramolecular reactions to construct the core carbon skeleton, a strategy where an intramolecular Wittig reaction could be a viable option. organic-chemistry.org The ability to create specific double bond geometries makes the Wittig reaction indispensable for achieving the correct stereochemistry required for the biological activity of the target natural product.
Functional Group Tolerance and Limitations
A significant advantage of the Wittig reaction is its compatibility with a wide range of functional groups. libretexts.org The phosphonium ylides derived from salts like this compound generally tolerate molecules containing hydroxyl (-OH), ether (-OR), aromatic nitro groups, and even epoxides. wikipedia.org In some cases, ester and amide functionalities are also compatible. wikipedia.org This broad tolerance minimizes the need for protecting group strategies, thereby streamlining synthetic routes.
However, the Wittig reaction is not without its limitations:
Steric Hindrance: Reactions with sterically hindered ketones can be slow and result in poor yields, especially when using stabilized ylides. libretexts.org In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is often a preferred alternative. wikipedia.org
Aldehyde Stability: Aldehydes used as substrates can be labile and prone to oxidation, polymerization, or decomposition. libretexts.org To circumvent this, a tandem oxidation-Wittig process can be employed, where the aldehyde is generated in situ from the corresponding alcohol immediately before the Wittig reaction. wikipedia.org
Substrate Scope: The ylides themselves are typically prepared from primary alkyl halides. The initial quaternization of triphenylphosphine with most secondary halides is inefficient, limiting the synthesis of tetrasubstituted alkenes via this method. libretexts.org
Stereochemical Mixtures: While selectivity is a key feature, simple ylides can sometimes produce a mixture of (Z) and (E) isomers, particularly when reacting with ketones, which can complicate purification. libretexts.org
Table 2: Functional Group Compatibility in the Wittig Reaction
| Functional Group | Compatibility | Notes |
|---|---|---|
| Alcohols (-OH) | Tolerated | Generally compatible without protection. |
| Ethers (-OR) | Tolerated | Generally compatible. libretexts.org |
| Aromatic Nitro | Tolerated | Compatible with the reaction conditions. libretexts.org |
| Esters | Sometimes Tolerated | Stabilized ylides can be incompatible; non-stabilized ylides are generally tolerant. wikipedia.org |
| Ketones (Sterically Hindered) | Limited | Reaction may be slow and low-yielding. wikipedia.orglibretexts.org |
| Aldehydes (Labile) | Limited | Can be prone to side reactions like oxidation or polymerization. libretexts.org |
Role as an Ionic Liquid in Catalysis
Phosphonium salts, including this compound, are recognized as a class of ionic liquids (ILs). nih.gov Ionic liquids are salts with melting points below 100 °C, and they possess unique properties such as low volatility, high thermal stability, and tunable solubility, making them attractive as alternative "green" solvents and catalysts in chemical reactions. tcichemicals.com
When used as a reaction solvent, an ionic liquid creates a highly polar environment where solutes are solvated exclusively by ions, which can lead to unconventional reactivity compared to traditional molecular solvents. tcichemicals.com Phosphonium-based ionic liquids like tetrabutylphosphonium (B1682233) bromide have been shown to be effective catalysts for dehydration reactions, demonstrating mechanisms distinct from purely acid-catalyzed pathways and achieving higher selectivities under milder conditions. shokubai.org For example, in certain reactions, the product can be easily separated from the ionic liquid phase, which retains the catalyst, allowing for the catalyst to be recycled and reused with no significant loss in activity. tcichemicals.com
Heterogeneous Catalysis with Supported Nanoparticles
In heterogeneous catalysis, a catalyst and reactants exist in different phases. A modern approach involves the use of metal nanoparticles supported on solid materials like silica, carbon, or polymers. nih.govresearchgate.net These supported nanocatalysts combine the high surface area and unique electronic properties of nanoparticles with the stability and ease of recovery of heterogeneous systems. researchgate.net
Ionic liquids such as this compound can play a crucial role in these systems. They can be used to synthesize and stabilize the nanoparticles or be immobilized on the support material to create a specific chemical environment around the catalytic sites. rsc.org For example, tetraphenylphosphonium (B101447) bromide (TPPB) supported on activated carbon has been developed as a highly efficient non-metal catalyst for acetylene (B1199291) hydrochlorination, demonstrating high activity and stability. rsc.org The supported ionic liquid phase can enhance catalytic performance by modifying the electronic properties of the metal nanoparticles or by improving the solubility and activation of reactants at the catalyst surface. rsc.orgresearchgate.net
Synthesis of Metal Nanoparticles (e.g., Gold) with this compound as a Capping Agent
The synthesis of metal nanoparticles with controlled size and shape is critical for their application in catalysis. This control is often achieved by using capping agents, which are molecules that bind to the nanoparticle surface, preventing aggregation and directing growth kinetics. researchgate.net
While cetyltrimethylammonium bromide (CTAB) is a more commonly cited capping agent for gold nanoparticle (AuNP) synthesis, phosphonium salts like this compound share structural similarities (a charged headgroup and a hydrophobic alkyl tail) and can function in a similar capacity. researchgate.netresearchgate.net These capping agents act as stabilizers during the wet chemical synthesis of nanoparticles. researchgate.net In some syntheses, the capping agent can also function as a phase-transfer catalyst, facilitating the reaction between reagents in different phases. researchgate.net The choice of capping agent is crucial as it can significantly influence the electronic properties, stability, and subsequent catalytic activity of the nanoparticles. rsc.org For instance, CTAB has been used to synthesize AuNPs where it acts as both a stabilizer and a template molecule, controlling size and shape. researchgate.net
Catalytic Activity in Hydrogenation Reactions
Supported metal nanoparticles are highly effective catalysts for a variety of chemical transformations, including hydrogenation reactions. Palladium (Pd) and Platinum (Pt) nanoparticles, in particular, are known for their high catalytic activity in reducing various functional groups. mdpi.com
Green Chemistry Principles in this compound Catalysis
The application of this compound as a catalyst aligns with several key principles of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Its utility is particularly notable in reactions that involve renewable feedstocks and improve reaction efficiency, thereby contributing to more sustainable chemical synthesis.
One of the significant areas where this compound demonstrates its green chemistry credentials is in the synthesis of non-isocyanate polyurethanes (NIPUs) from vegetable oils. ehu.es This process addresses the dual concerns of using renewable resources and avoiding toxic isocyanate precursors. ehu.es The catalyst plays a crucial role in the cycloaddition of carbon dioxide (CO₂) to epoxidized vegetable oils, a key step in producing the cyclic carbonate monomers required for NIPU synthesis. ehu.es This approach utilizes CO₂, a greenhouse gas, as a C1 feedstock, further enhancing its environmental benefits.
The catalytic efficiency of this compound in this process allows for the conversion of renewable resources like soybean oil into valuable polymers under viable reaction conditions. ehu.es While challenges such as the need for high temperatures and pressures remain due to the low reactivity of CO₂ and steric hindrance in the oil structure, the use of an effective catalyst like this compound is a critical step towards the industrial feasibility of these greener polyurethanes. ehu.es
Another application that underscores the green aspects of this compound is its use in the Wittig reaction. This reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds. The use of phosphonium salts like this compound as catalysts can lead to high product yields. For instance, in the total synthesis of waltherione F, a Wittig reaction employing this compound achieved a notable yield of 68% for the olefin product. mdpi.com Furthermore, in other synthetic applications, Wittig reactions utilizing this catalyst have reported yields as high as 79%. liverpool.ac.uk By facilitating efficient bond formation, the catalyst contributes to atom economy and reduces the generation of byproducts.
The role of this compound as a phase transfer catalyst (PTC) also aligns with green chemistry principles. PTCs facilitate reactions between reactants in immiscible phases, which can reduce or eliminate the need for organic solvents to solubilize all components in a single phase. This reduction in solvent usage is a cornerstone of green chemistry, minimizing waste and environmental impact.
The following tables summarize the research findings on the application of this compound in reactions that exemplify green chemistry principles.
Table 1: Catalytic Conversion of Renewable Feedstocks
This table presents data on the use of this compound in the synthesis of non-isocyanate polyurethanes from carbonated soybean oil, a renewable feedstock.
| Catalyst | Reactants | Product | Reaction Conditions | Yield | Green Chemistry Principle | Reference |
| This compound | Epoxidized Soybean Oil, CO₂ | Carbonated Soybean Oil (precursor for NIPUs) | Elevated temperature and pressure | Not specified | Use of Renewable Feedstocks, Use of CO₂ as a C1 source | ehu.es |
Table 2: Efficiency in Organic Synthesis (Wittig Reaction)
This table showcases the efficiency of this compound as a catalyst in the Wittig reaction, highlighting its contribution to high product yields.
| Catalyst | Reactants | Product | Reaction Conditions | Yield | Green Chemistry Principle | Reference |
| This compound | 4-methoxy-3-nitrobenzaldehyde | Olefin | Not specified | 68% | Atom Economy, Catalysis | mdpi.com |
| This compound | Acetaldehyde/Propionaldehyde | Olefin | Not specified | 79% | Atom Economy, Catalysis | liverpool.ac.uk |
| This compound | Phenylacetaldehyde | Z/E isomeric mixture of decene | Not specified | Not specified | Atom Economy, Catalysis | acs.org |
Applications of Octyltriphenylphosphonium Bromide in Materials Science
Polymer Chemistry and Nanocomposites
In the realm of polymer chemistry, octyltriphenylphosphonium bromide is primarily utilized to enhance the properties of polymers through the creation of nanocomposites. These materials, which incorporate nanoscale fillers into a polymer matrix, often exhibit superior thermal and mechanical properties compared to the base polymer. The phosphonium (B103445) salt acts as a crucial intermediary, facilitating the dispersion of the filler within the polymer.
A key application of this compound is in the preparation of phosphonium-modified organoclays. researchgate.netmarmara.edu.tr Organoclays are organically modified layered silicates, such as montmorillonite, where the original inorganic cations in the clay galleries are replaced by organic cations. This modification is essential to render the hydrophilic clay compatible with hydrophobic polymer matrices. The use of thermally stable phosphonium salts, like this compound, is particularly important for high-temperature processable polymers. researchgate.netmarmara.edu.tr
The modification of pristine clay with this compound is achieved through a cation exchange reaction. researchgate.netmarmara.edu.tr In this process, the clay is dispersed in water at an elevated temperature, typically around 80°C. researchgate.net An aqueous solution of this compound is then added to the clay suspension. The positively charged octyltriphenylphosphonium cations are exchanged for the sodium or other inorganic cations originally present between the silicate (B1173343) layers of the clay. researchgate.netwm.edu This intercalation of the bulky organic cation forces the clay layers apart, increasing the interlayer spacing (d-spacing) and changing the surface from hydrophilic to organophilic. ias.ac.in This organophilic nature is crucial for achieving a homogeneous dispersion of the clay within a polymer matrix. ias.ac.in
This compound-modified clay plays a significant role in the development of polyimide/clay hybrid nanocomposites. researchgate.netmarmara.edu.tr Polyimides are a class of high-performance polymers known for their exceptional thermal stability, but their applications can be further enhanced by incorporating nanofillers. nih.govmdpi.com In one method, the octyltriphenylphosphonium-modified organoclay is blended with a solution of poly(amic acid), the precursor to polyimide. researchgate.netias.ac.in This mixture is then subjected to thermal imidization, where the poly(amic acid) is converted into polyimide. ias.ac.in The presence of the organoclay, made compatible by the phosphonium salt, allows for the formation of intercalated or exfoliated nanocomposite structures where the clay layers are dispersed throughout the polyimide matrix. researchgate.netias.ac.in The successful preparation of these hybrids has been confirmed through techniques like Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM). researchgate.net
A primary advantage of using this compound for clay modification is the enhanced thermal stability of the resulting polymeric materials. researchgate.netmarmara.edu.tr Quaternary phosphonium salts generally exhibit higher thermal stability than the more commonly used ammonium (B1175870) salts. acs.org Research has shown that polyimide nanocomposites containing this compound-modified clay exhibit improved thermal properties compared to the neat polyimide. researchgate.netmarmara.edu.tr
Thermogravimetric analysis (TGA) demonstrates that the phosphonium-modified clay itself shows negligible weight loss (less than 5%) below 300°C. researchgate.netmarmara.edu.tr When incorporated into a polyimide matrix, this stability is conferred upon the composite. The thermal stability of the polyimide/clay nanocomposites increases with a higher content of the phosphonium-modified clay. researchgate.netmarmara.edu.tr The data below, derived from studies on polyimide nanocomposites, illustrates this trend.
Table 1: Thermal Decomposition Temperatures of Polyimide/Phosphonium-Clay Nanocomposites
| Material | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) |
|---|---|---|
| Neat Polyimide | 521 | 557 |
| Polyimide + 1% Modified Clay | 525 | 561 |
| Polyimide + 3% Modified Clay | 531 | 565 |
| Polyimide + 5% Modified Clay | 537 | 570 |
This table is generated based on data reported in the study by Birtane et al. (2017) for polyimide nanocomposites reinforced with this compound-modified organoclay. marmara.edu.tr
The enhanced stability is attributed to the "char-forming" effect of the clay, which acts as a barrier to mass and heat transfer during decomposition. nih.govmdpi.com
Additive engineering is a common strategy to improve the performance and stability of perovskite solar cells by passivating defects and controlling crystal growth. nih.gov While various bromide salts have been investigated for this purpose, a specific role or study involving this compound as an additive in perovskite solar cells is not prominently documented in the reviewed scientific literature.
Porous polyimides are a class of materials valued for their high thermal stability and defined porous structures. Their synthesis often involves specific templates or porogens to create the desired morphology. However, based on the available scientific literature, a specific application or role for this compound in the synthesis of porous polyimide microspheres has not been described.
Polymer Chain-End Modification Strategies
The introduction of specific functional groups to the terminus of a polymer chain is a powerful strategy for creating advanced materials with tailored properties. One such modification involves the installation of a triphenylphosphonium bromide group at the polymer chain-end. This can be effectively achieved through a combination of controlled radical polymerization (CRP) techniques and subsequent post-polymerization modification reactions.
A primary method for this functionalization begins with synthesizing a polymer that has a reactive halide at its chain end. Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization are ideal for this purpose. wikipedia.orgcmu.edusigmaaldrich.comwikipedia.org
In ATRP, an initiator (often an alkyl halide) is used in conjunction with a transition metal catalyst to create polymer chains with a terminal halogen atom, such as bromide. cmu.edusigmaaldrich.com This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com
Alternatively, RAFT polymerization can be employed, followed by a chemical transformation to convert the thiocarbonylthio chain-end to a bromide. nih.govescholarship.org This desulfurization-bromination is an efficient method for producing well-defined, bromide-terminated polymers from a variety of monomers. nih.govescholarship.org
Once the bromide-terminated polymer (Polymer-Br) is synthesized, the crucial chain-end modification is performed. This involves a nucleophilic substitution reaction with triphenylphosphine (B44618) (TPP). chemrxiv.orgchemrxiv.org The phosphorus atom of the TPP acts as a nucleophile, attacking the carbon atom bonded to the bromide at the polymer chain-end. This reaction, a type of quaternization, forms a stable covalent bond and results in the desired polymer with a terminal triphenylphosphonium bromide group (Polymer-TPP⁺Br⁻). chemrxiv.orgnih.gov The "octyl" component of the named compound would typically be incorporated within the polymer backbone, for instance, by using a monomer containing an octyl group during the initial polymerization step.
This multi-step strategy provides excellent control over the final polymer architecture and ensures a high degree of chain-end functionality. The resulting phosphonium-terminated polymers can then be utilized in a variety of applications, leveraging the unique chemical properties of the ionic end-group.
Table 1: Illustrative Example of Polymer Chain-End Modification
| Property | Precursor Polymer | Final Modified Polymer |
|---|---|---|
| Polymerization Method | ATRP or RAFT | Not Applicable |
| Terminal End-Group | -Br (Bromide) | -P(C₆H₅)₃⁺Br⁻ (Triphenylphosphonium bromide) |
| Modification Reactant | Not Applicable | Triphenylphosphine |
| Resulting Functionality | Halide-terminated | Cationic, ionic salt |
Development of Antimicrobial Coatings
This compound belongs to the class of quaternary phosphonium salts (QPS), which have garnered significant attention for developing materials with antimicrobial properties. cmu.edu These compounds are integrated into various polymeric materials to create coatings that actively combat microbial contamination on surfaces. wikipedia.org The development of such coatings is a critical strategy to reduce infections in various settings, from healthcare to public spaces. wikipedia.orgnih.gov
The effectiveness of these coatings relies on the chemical structure of the phosphonium salt. The positively charged phosphorus center is a key feature, while the organic substituents—in this case, the three phenyl groups and the octyl group—play a crucial role in its efficacy. Research has shown that the length of the alkyl chain is a determining factor in the antimicrobial strength of phosphonium salts. nih.gov Specifically, straight-chain alkyl groups with 10-12 carbons often exhibit the highest activity, though octyl (an eight-carbon chain) also provides significant antimicrobial efficacy. nih.goved.ac.uk
These antimicrobial polymers can be applied to surfaces as a liquid that hardens into a thin, durable layer. wikipedia.org Another approach involves creating adhesive films or "wraps" that are pre-coated with the antimicrobial agent, allowing for easy application and replacement on common-touch surfaces. nih.gov The goal is to create surfaces that are permanently and autonomously hygienic, complementing standard cleaning procedures. wikipedia.org
Mechanism of Antimicrobial Activity of Phosphonium Salts
The antimicrobial action of phosphonium salts like this compound is primarily directed at the bacterial cell membrane. cmu.edusigmaaldrich.com This mechanism is a multi-step process driven by electrostatic and hydrophobic interactions.
Adsorption: The positively charged phosphonium cation is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as phospholipids (B1166683) and teichoic acids. sigmaaldrich.comtcichemicals.com This initial attraction causes the phosphonium salt to accumulate on the cell surface.
Membrane Disruption: Following adsorption, the lipophilic alkyl chains (the octyl group) and phenyl groups penetrate the lipid bilayer of the cell membrane. nih.govtcichemicals.com This insertion disrupts the highly organized structure of the membrane, increasing its permeability. The hydrophobic nature of the octyl group enhances this interaction with the cytoplasmic membrane. tcichemicals.com
Leakage and Cell Death: The disruption of the membrane leads to the leakage of vital cytoplasmic components, such as potassium ions (K⁺) and other small molecules. cmu.edutcichemicals.com This loss of essential ions and the collapse of the membrane potential ultimately result in the death of the bacterial cell. tcichemicals.com
This mechanism of action, which involves physical disruption of the cell membrane, is advantageous because it is less likely to lead to the development of microbial resistance compared to antibiotics that target specific metabolic pathways. tcichemicals.com
Surface Modification for Biomedical Applications
The modification of surfaces with antimicrobial compounds is a highly promising strategy in the biomedical field, aimed at preventing device-associated infections. cmu.edu Medical devices such as catheters, implants, and surgical instruments are susceptible to colonization by microbes, leading to the formation of resilient biofilms and increasing the risk of hospital-acquired infections. chemrxiv.org
Surfaces coated with polymers containing this compound or similar phosphonium salts can significantly reduce the adhesion of bacteria and fungi. chemrxiv.org The antimicrobial mechanism of these coatings actively kills microbes upon contact, preventing the initial stages of biofilm formation. tcichemicals.com For example, polymers with quaternized N-alkyl chains, including octyl groups, have demonstrated effective bactericidal activity against pathogens like S. aureus. ed.ac.uk
The versatility of phosphonium salt-based polymers allows them to be applied to a wide range of materials commonly used in medical devices. chemrxiv.org Beyond killing microbes, some advanced surface modifications aim to create "anti-biofouling" surfaces that resist the initial adsorption of proteins, which is often the first step in biofilm formation. chemrxiv.org By preventing both protein and microbial adhesion, these functionalized surfaces provide a robust defense against device contamination, enhancing patient safety and improving the longevity and efficacy of biomedical implants. chemrxiv.org
Table 2: Research Findings on Antimicrobial Efficacy of Quaternized Polymers
| Polymer System | Target Microbe | Key Finding | Reference |
|---|---|---|---|
| Poly(2-(dimethylamino)ethyl methacrylate) with quaternized N-alkyl chains | S. aureus | Polymers with longer N-alkyl chains, such as octyl, displayed a killing level of 69–94% at 10-30% quaternized content. | ed.ac.uk |
| Silica-phosphonium nanoparticles | S. aureus, E. coli, P. aeruginosa | The octyl group, being more hydrophobic than phenyl, showed enhanced interaction with the cytoplasmic membrane, leading to increased antibacterial activity. | tcichemicals.com |
| Polymers with quaternary phosphonium salts | General Bacteria | Straight-chain alkyl linkers with 10-12 carbons generally exhibit the highest antimicrobial activity. | nih.gov |
Octyltriphenylphosphonium Bromide in Biomedical Research and Drug Delivery Systems
Mitochondrial Targeting Strategies
The targeting of mitochondria, the primary energy-producing organelles within eukaryotic cells, represents a promising strategy for treating a variety of diseases, including cancer and neurodegenerative disorders. nih.gov The triphenylphosphonium (TPP) cation is one of the most widely used moieties for delivering molecules specifically to mitochondria. nih.govnih.gov By attaching a TPP group, such as octyltriphenylphosphonium, to a molecule of interest, researchers can achieve significant accumulation of that molecule within the mitochondrial matrix. nih.gov
Accumulation Mechanisms within Mitochondria
The primary mechanism driving the accumulation of octyltriphenylphosphonium bromide and other TPP-based compounds within mitochondria is the organelle's large negative membrane potential. Healthy, respiring mitochondria maintain a substantial electrochemical gradient across their inner membrane, which is typically -150 to -180 mV (negative on the inside). nih.govnih.gov
The delocalized positive charge on the phosphorus atom of the TPP cation, combined with its high lipophilicity conferred by the phenyl rings and the octyl chain, allows it to readily pass through the cellular and mitochondrial lipid membranes. nih.govnih.gov Once inside the cell, the strong negative potential of the mitochondrial matrix acts as an electrophoretic sink, drawing the positively charged TPP molecule across the inner mitochondrial membrane and leading to its concentration in the matrix at levels up to 1,000 times higher than in the cytoplasm. nih.govnih.gov
| Factor | Role in Mitochondrial Accumulation |
| Mitochondrial Membrane Potential | The primary driving force; the large negative potential (-150 to -180 mV) of the mitochondrial matrix attracts the positively charged TPP cation. nih.gov |
| Lipophilicity | The three phenyl groups and the octyl alkyl chain allow the molecule to readily dissolve in and pass through the lipid bilayers of the cell and mitochondrial membranes. nih.gov |
| Delocalized Positive Charge | The positive charge on the phosphorus atom is shielded by the bulky phenyl groups, which facilitates its passage through the hydrophobic core of the membranes. nih.gov |
Delivery of Therapeutic Agents to Mitochondria
The ability of the TPP moiety to concentrate within mitochondria has been harnessed to deliver a wide array of therapeutic agents directly to this organelle. This targeted delivery can enhance the efficacy of drugs that act on mitochondrial processes and minimize off-target side effects. nih.govnih.gov There are two principal strategies for this delivery:
Direct Conjugation: The most common approach involves covalently linking the TPP cation to a pharmacologically active molecule (a pharmacophore). nih.govnih.gov This creates a new chemical entity where the TPP group acts as a "vehicle," guiding the attached "cargo" to the mitochondria. This method has been used to deliver antioxidants, anti-cancer agents, and probes for studying mitochondrial function. nih.gov For instance, conjugating TPP to oxidative phosphorylation inhibitors has been explored to preferentially target the mitochondria of cancer cells, which often exhibit a higher membrane potential than healthy cells. nih.gov
Vesicular Drug Carriers: Another strategy involves incorporating TPP-modified lipids into the structure of nanocarriers, such as liposomes. nih.govrsc.org These "mitochondriotropic" liposomes can be loaded with therapeutic agents. The TPP molecules on the surface of the liposome (B1194612) guide the entire carrier to the mitochondria, where it can release its drug payload. rsc.org This approach is particularly useful for delivering drugs that cannot be easily conjugated to the TPP moiety. rsc.org
| Delivery Strategy | Description | Example Application |
| Covalent Conjugation | A therapeutic agent is chemically bonded directly to the TPP moiety. nih.gov | Targeting antioxidants like plastoquinone (B1678516) (to create SkQ1) or anti-cancer agents to the mitochondria to induce apoptosis. nih.gov |
| Nanocarrier Systems | TPP-functionalized lipids are integrated into liposomes or other nanoparticles that encapsulate a drug. rsc.org | Functionalizing a liposome with TPP to deliver the chemotherapeutic drug Doxorubicin to the mitochondria of cancer cells. rsc.org |
Drug Delivery Systems and Bioavailability Enhancement
Beyond mitochondrial targeting, the physicochemical properties of this compound make it a valuable component in broader drug delivery systems designed to improve the bioavailability of challenging therapeutic agents.
Encapsulation of Hydrophobic Drugs
Many promising drug candidates are hydrophobic, meaning they have poor solubility in aqueous environments like the bloodstream. rsc.org This insolubility limits their bioavailability and therapeutic effectiveness. rsc.org Nanocarriers, such as liposomes and nanoparticles, are often used to encapsulate these hydrophobic drugs, shielding them from the aqueous environment and improving their circulation time. rsc.orgmdpi.com
The lipophilic nature of the octyl and triphenyl groups of octyltriphenylphosphonium allows it to be stably incorporated into the lipid-based structures of these nanocarriers. rsc.org When integrated into a liposomal drug delivery system, it not only facilitates mitochondrial targeting but also contributes to the stable encapsulation of hydrophobic drug cargo within the carrier's lipid bilayer. rsc.org Research has demonstrated the successful use of TPP-functionalized liposomes to encapsulate and deliver drugs, thereby enhancing their utility. rsc.org
Facilitation of Transport across Cellular Membranes
For any drug to be effective, it must first cross the cell membrane to reach its intracellular target. nih.govox.ac.uk The cell membrane acts as a significant barrier, particularly for molecules that are not small and non-polar. youtube.com The chemical structure of this compound is well-suited to overcome this barrier.
As a lipophilic cation, it can efficiently pass through the lipid bilayer of the plasma membrane. nih.gov The process is driven by the cell's own membrane potential (negative on the inside), which facilitates the uptake of the positively charged TPP moiety. nih.govsigmaaldrich.com When a drug is attached to or encapsulated within a TPP-based system, the TPP component acts as a transport facilitator, effectively shuttling the therapeutic payload across the cell membrane and into the cytoplasm, from where it can proceed to its target, such as the mitochondria. rsc.orgsigmaaldrich.com
Pharmaceutical Intermediate Applications
In addition to its direct role in drug delivery systems, this compound is also utilized as a pharmaceutical intermediate. fishersci.atthermofisher.com In this context, it serves as a chemical building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its phosphonium (B103445) salt structure makes it a key reactant in various organic chemistry reactions, such as the Wittig reaction, which is widely used to form carbon-carbon double bonds. This allows for the construction of complex molecular architectures required for certain drugs. It can also be used as a precursor to create a variety of TPP-conjugated molecules for research and therapeutic development. sigmaaldrich.comfishersci.at
Toxicity and Safety Profile of this compound in Biological Contexts
The evaluation of the toxicological and safety profile of chemical compounds is a critical aspect of biomedical research, particularly for those with potential therapeutic applications. For this compound, a member of the quaternary phosphonium salt family, understanding its interaction with biological systems is paramount. This section delves into its acute toxicity, cytotoxic effects at concentrations relevant to therapeutic use, and its impact on red blood cells.
Acute Toxicity Testing (e.g., Fish Acute Toxicity Test)
Acute toxicity studies are fundamental in assessing the potential immediate harm a substance can cause to an organism after a short-term exposure. For aquatic environments, the fish acute toxicity test is a standard method to determine the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a specified period, typically 96 hours.
While specific LC50 data for this compound in fish species were not found in the reviewed literature, the broader class of quaternary phosphonium compounds (QPCs) has been shown to exhibit toxicity towards aquatic organisms. researchgate.net The toxicity of these compounds is often linked to their surfactant properties, which can disrupt cell membranes. Studies on related alkyltriphenylphosphonium salts indicate that the length of the alkyl chain plays a significant role in their biological activity and, consequently, their toxicity. Generally, an increase in the lipophilicity, which correlates with the alkyl chain length, can lead to greater membrane perturbation and higher toxicity.
In the absence of direct data for this compound, it is reasonable to infer a potential for aquatic toxicity. For instance, toxicological studies on various QPCs have confirmed that many exhibit cytotoxicity, and some even have genotoxic potential at elevated concentrations. researchgate.net Furthermore, the environmental behavior of triphenylphosphonium compounds suggests they can be persistent and sorb onto sediment particles, indicating a potential for long-term exposure in aquatic ecosystems. researchgate.net
Table 1: Aquatic Toxicity of Related Quaternary Phosphonium Compounds
| Compound | Organism | Exposure Time | Endpoint | Result | Reference |
| Tetrabutylphosphonium (B1682233) | River Elbe (water) | - | Concentration | Up to 4700 ng/L | researchgate.net |
| Tetrabutylphosphonium | River Elbe (sediment) | - | Concentration | Up to 1000 µg/kg | researchgate.net |
This table illustrates the presence of related compounds in aquatic environments, suggesting the potential for exposure and toxic effects of similar chemicals like this compound.
Assessment of Cytotoxic Effects at Therapeutic Concentrations
The cytotoxic potential of a compound at therapeutic concentrations is a crucial determinant of its suitability as a drug or a component of a drug delivery system. Phosphonium salts, due to their cationic nature, are known to be drawn to the higher membrane potential of mitochondria in cancer cells, leading to their selective accumulation and subsequent cytotoxic effects. nih.gov
Research on various alkyltriphenylphosphonium salts has demonstrated a clear structure-activity relationship concerning their cytotoxicity. The length of the alkyl chain significantly influences the compound's ability to disrupt cell membranes and induce cell death. For example, a study on a series of phosphonium salts revealed that tri-n-butyl-n-hexadecylphosphonium bromide was significantly more potent against HeLa cancer cells than the commonly used chemotherapy drug cisplatin. nih.gov Another study investigating (11-methoxy11-oxo-undecyl) triphenylphosphonium bromide (MUTP) found that it exhibited antiproliferative effects on both MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, while not affecting normal breast epithelial cells. nih.gov This suggests a degree of selectivity for cancer cells.
Table 2: Cytotoxicity of Structurally Related Phosphonium Salts on Cancer Cell Lines
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | 24 and 48 hours | < 5 | nih.gov |
| Triphenylalkylphosphonium iodides (C1-C5 alkyl) | K562 | 48 hours | 6 - 10 | researchgate.net |
| (11-methoxy11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | MCF-7 | Not specified | Not specified (antiproliferative) | nih.gov |
| (11-methoxy11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | HeLa | Not specified | Not specified (antiproliferative) | nih.gov |
| Alkyl triphenylphosphonium derivatives (C12) | Human embryonic 293T cells | Not specified | Cytotoxic effect in micromolar range | nih.gov |
This table presents the cytotoxic activity of various alkyltriphenylphosphonium salts, highlighting the influence of the alkyl chain length on their potency against different cancer cell lines.
Hemolytic Activity Studies
Hemolytic activity, the ability of a substance to rupture red blood cells (erythrocytes), is a critical safety parameter for any compound intended for intravenous administration. Cationic surfactants, a class to which this compound belongs, are known to interact with the negatively charged surface of red blood cells, which can lead to membrane disruption and hemolysis. acs.orgacs.org
The hemolytic properties of quaternary phosphonium salts are, like their other biological activities, influenced by their molecular structure, particularly the length of the alkyl chain. mdpi.com An increase in the lipophilicity of the alkyl substituent generally leads to a greater hemolytic effect. mdpi.com However, the relationship is not always linear, and for some series of compounds, an optimal chain length for minimal hemolytic activity has been observed. For instance, in one study of mono-, bis-, and tris-quaternary phosphonium compounds, species with an eight-carbon (octyl) chain consistently displayed the lowest hemolytic activity. nih.gov
While specific data on the hemolytic activity of this compound is not available, the general trends observed for cationic surfactants and other quaternary phosphonium salts suggest that it would possess some degree of hemolytic potential. nih.govjst.go.jp The balance between antimicrobial or anticancer activity and hemolytic toxicity is a key consideration in the design of new therapeutic agents based on these structures. mdpi.com
Table 3: Factors Influencing Hemolytic Activity of Cationic Surfactants
| Factor | Influence on Hemolysis | Reference |
| Alkyl Chain Length | Generally, increased length leads to increased hemolytic activity, though an optimal length for minimal toxicity can exist. | mdpi.comnih.gov |
| Cationic Head Group | The positive charge facilitates interaction with the negatively charged red blood cell membrane. | acs.org |
| Concentration | Hemolytic activity is dose-dependent. | acs.org |
| Ionic Strength of Medium | Can affect the adsorption of the surfactant to the cell membrane, thus influencing the rate of hemolysis. | nih.gov |
This table summarizes key structural and environmental factors that are known to influence the hemolytic activity of cationic surfactants like this compound.
Advanced Spectroscopic and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the chemical structure of octyltriphenylphosphonium bromide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed structural map can be assembled.
¹H NMR: The proton NMR spectrum of a related phosphonium (B103445) compound, (2-hydroxy-5-methylphenyl)triphenylphosphonium bromide, shows characteristic signals for the aromatic protons in the range of δ 7.79-7.51 ppm. rsc.org For this compound, the spectrum would similarly display signals for the phenyl protons, along with distinct signals for the protons of the octyl chain.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a similar phosphonium salt, (2-hydroxy-5-methylphenyl)triphenylphosphonium bromide, carbon signals appear at specific chemical shifts, such as 160.4 ppm and various others corresponding to the aromatic and other carbon atoms. rsc.org For this compound, one would expect to observe characteristic peaks for the carbons of the three phenyl groups and the eight carbons of the octyl group.
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonium compounds. huji.ac.il The ³¹P nucleus is highly sensitive, and its chemical shift provides direct information about the electronic environment of the phosphorus atom. huji.ac.il For instance, the ³¹P NMR spectrum of (2-hydroxy-5-methylphenyl)triphenylphosphonium bromide shows a signal at δ 22.04 ppm. rsc.org In various studies of tetraarylphosphonium polyelectrolytes, the ³¹P NMR chemical shifts for the phosphonium moieties in the polymer backbone appear in the range of δ 23.34-29.48 ppm. rsc.org The exact chemical shift for this compound would be a key identifier for this specific compound. magritek.com
A summary of typical NMR data for analogous phosphonium salts is presented in the table below.
| Nucleus | Typical Chemical Shift (ppm) | Coupling Constants |
| ¹H | Aromatic: ~7.5-8.0 | |
| Alkyl Chain: ~0.8-3.5 | ||
| ¹³C | Aromatic: ~118-135 | |
| Alkyl Chain: ~14-32 | ||
| ³¹P | ~22-30 | J(P-C) can be observed |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to deduce its structure through the analysis of its fragmentation patterns. nih.gov
When a molecule of this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+). libretexts.org The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. nih.gov For this compound (C₂₆H₃₂BrP), the calculated molecular weight is approximately 455.4 g/mol . nih.gov
The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. libretexts.org This fragmentation process is not random; it occurs at the weakest bonds and results in a characteristic pattern of fragment ions. libretexts.orgchemguide.co.uk The analysis of this fragmentation pattern can provide valuable information about the molecule's structure. chemguide.co.ukdocbrown.info
For this compound, common fragmentation pathways would likely involve the cleavage of the carbon-phosphorus bond or bonds within the octyl chain. The presence of bromine is also significant, as its isotopic pattern (⁷⁹Br and ⁸¹Br) would be observable in the mass spectrum of fragments containing the bromine atom. docbrown.info The stability of the resulting carbocations plays a crucial role in determining the relative abundance of the fragment ions. libretexts.orgchemguide.co.uk For instance, the loss of the octyl group would result in a triphenylphosphonium cation, which would be a prominent peak.
A table summarizing the expected key ions in the mass spectrum of this compound is provided below.
| Ion | m/z (approximate) | Description |
| [C₂₆H₃₂P]⁺ | 375 | Molecular ion after loss of Br |
| [P(C₆H₅)₃]⁺ | 262 | Triphenylphosphonium cation |
| [C₈H₁₇]⁺ | 113 | Octyl cation |
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods are powerful tools for gaining deeper insights into the properties and behavior of this compound at the atomic level. chemrxiv.org These approaches complement experimental data and can predict various molecular properties and interactions.
Molecular modeling techniques, such as molecular docking, are employed to simulate the interaction of this compound with biological macromolecules like proteins and nucleic acids. nih.govnih.gov These computational methods can predict the binding affinity and mode of interaction, providing insights into the compound's potential biological activity. nih.gov
By creating a three-dimensional model of both the phosphonium salt and the biological target, researchers can simulate how they fit together. nih.gov The calculations can identify key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex. nih.gov This information is crucial for understanding the molecular basis of the compound's action and for designing new derivatives with enhanced or more specific biological effects.
Computational chemistry, particularly density functional theory (DFT), can be utilized to model and predict the catalytic pathways and selectivity of reactions involving this compound. escholarship.org While not a catalyst in the traditional sense for many reactions, phosphonium salts can act as phase-transfer catalysts or influence reaction mechanisms.
Theoretical calculations can elucidate the step-by-step mechanism of a chemical reaction, including the structures and energies of reactants, transition states, and products. nih.gov This allows for the determination of reaction barriers and the identification of the most favorable reaction pathway. escholarship.org For instance, in a reaction where this compound acts as a phase-transfer catalyst, computational models can help understand how it facilitates the transfer of a reactant between two immiscible phases, thereby accelerating the reaction. These theoretical investigations can rationalize experimental observations and guide the optimization of reaction conditions for improved yield and selectivity. escholarship.orgnih.gov
Conclusion and Future Perspectives in Octyltriphenylphosphonium Bromide Research
Summary of Key Research Findings and Contributions
Octyltriphenylphosphonium bromide (OTPPB) is an organophosphorus compound recognized for its utility as a pharmaceutical intermediate and its properties as an ionic liquid. fishersci.seinterchim.fr Ionic liquids are noteworthy for their low vapor pressure, thermal stability, and capacity to dissolve a wide range of organic and inorganic compounds. interchim.fr
Key physical and chemical properties of OTPPB are summarized in the table below.
| Property | Value |
| Molecular Formula | C26H32BrP |
| Molar Mass | 455.42 g/mol |
| Appearance | White to pale cream powder or lumps |
| Melting Point | 58.0-67.0 °C |
| Solubility | Soluble in polar organic solvents |
| Hygroscopicity | Hygroscopic |
This data is compiled from multiple sources. thermofisher.comfishersci.atwikipedia.org
Research has established that OTPPB serves as a precursor in various chemical reactions. For instance, similar phosphonium (B103445) salts are key reactants in the Wittig reaction for the synthesis of alkenes. wikipedia.org
Emerging Research Areas and Unexplored Applications
The unique properties of phosphonium-based ionic liquids, such as OTPPB, are paving the way for new research avenues. A significant emerging application is in the field of "green chemistry," where their low volatility and non-flammable nature make them environmentally friendlier alternatives to traditional volatile organic solvents. interchim.fr
Recent studies have highlighted the potential of alkyl-bearing phosphonium ionic liquids in bioremediation, including CO2 capture and wastewater treatment. nih.gov Furthermore, their ability to facilitate the transport of biologically active compounds across cell membranes opens up possibilities in drug delivery systems. nih.gov The synthesis of novel phosphonium-based ionic liquids with high thermal stability (decomposition temperatures up to 450 °C) suggests their suitability for high-temperature applications. nih.gov
Interdisciplinary Research Opportunities
The diverse characteristics of this compound create opportunities for collaboration across various scientific disciplines.
Materials Science: The thermal stability and ionic conductivity of OTPPB and related compounds make them promising candidates for the development of new electrolytes in batteries and other electrochemical devices. interchim.frnih.gov
Environmental Science: The application of OTPPB-based systems in CO2 capture and wastewater treatment calls for joint efforts between chemists and environmental scientists to design and optimize these processes. nih.gov
Medicine and Pharmacology: The potential of phosphonium ionic liquids to act as drug delivery vehicles necessitates interdisciplinary research involving chemists, biologists, and pharmacologists to explore their efficacy and biocompatibility. nih.gov
Catalysis: The role of phosphonium salts in catalyzing reactions, such as the fluorination of alkyl chlorides, presents opportunities for collaborative research in organic synthesis and industrial chemistry. nih.gov
Challenges and Limitations in Current Research
Despite the promising applications, there are challenges to address in the research of this compound and related compounds. One significant challenge is the potential for degradation under certain conditions. For example, tetraphenylphosphonium (B101447) bromide, a related compound, is known to degrade at high pH through alkaline hydrolysis. researchgate.net This instability under specific pH conditions could limit its application in certain chemical environments.
Another area requiring further investigation is the potential environmental impact and toxicology of these compounds and their degradation products. While considered "greener" solvents, a thorough understanding of their long-term effects on ecosystems is crucial for their widespread adoption. interchim.fr Furthermore, while the synthesis of various phosphonium ionic liquids has been achieved, the rational design of these materials for specific applications remains a key challenge, necessitating a deeper understanding of structure-property relationships. nih.gov
Q & A
Q. What are the standard synthesis methods for octyltriphenylphosphonium bromide, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution between 1-bromooctane and triphenylphosphine in a solvent like toluene under reflux. Key steps include maintaining anhydrous conditions, using a 1:1.3 molar ratio of 1-bromooctane to PPh₃, and refluxing for 24 hours. Purification involves recrystallization from ethanol or acetone to achieve >95% purity. Characterization via ¹H/¹³C NMR and FT-IR confirms structure, while elemental analysis or HPLC ensures purity .
Q. How should researchers characterize this compound?
Essential characterization methods include:
- NMR spectroscopy : ¹H NMR (δ 0.88 ppm for terminal CH₃, δ 7.68–7.88 ppm for aromatic protons) and ¹³C NMR (δ 14.0 ppm for CH₃, δ 130–135 ppm for aromatic carbons) .
- Melting point : 61–63°C (decomposition may occur above 210°C) .
- Elemental analysis : Confirms C, H, and P content (expected %C: 68.56, %H: 7.08, %P: 6.80) .
Q. What are the primary chemical reactions involving this compound?
It undergoes:
Q. What precautions are critical for handling and storage?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation. Use gloves and eye protection to avoid irritation. Avoid contact with strong oxidizers or water, which may generate toxic HBr gas .
Advanced Research Questions
Q. How does this compound facilitate bioconjugation in targeted drug delivery?
The compound’s positively charged phosphonium group binds to negatively charged biomolecules (e.g., proteins, DNA). For example, carbodiimide-mediated coupling links its carboxylate derivative to amine-containing ligands. Optimize pH (6.5–7.5) and molar ratio (1:1.5 ligand:phosphonium) to achieve >80% conjugation efficiency. Validate via MALDI-TOF or fluorescence quenching assays .
Q. What role does it play in studying mitochondrial reactive oxygen species (ROS)?
As a lipophilic cation, it accumulates in mitochondria, where it disrupts membrane potential and induces ROS. Use at 10–50 µM in cell cultures, and measure ROS via DCFH-DA fluorescence or electron paramagnetic resonance (EPR). Note that excess concentrations (>100 µM) may cause cytotoxicity, complicating data interpretation .
Q. How can contradictory results in its application as a phase-transfer catalyst be resolved?
Conflicting data on catalytic efficiency often arise from solvent polarity or counterion effects. For example, in SN2 reactions, polar aprotic solvents (DMF, acetonitrile) enhance activity. Compare turnover numbers (TON) under controlled conditions (e.g., 0.1 mol% catalyst loading, 60°C) and use kinetic studies (Arrhenius plots) to identify rate-limiting steps .
Q. What strategies improve its stability in aqueous experimental setups?
Hydrolysis can be minimized by:
- Buffering solutions to pH 4–6.
- Adding stabilizers (e.g., 1 mM EDTA) to chelate metal ions.
- Using deuterated solvents (D₂O) for NMR studies to track degradation kinetics .
Notes
- Avoid commercial sources like benchchem.com ; rely on peer-reviewed journals and authoritative databases (PubChem, CAS).
- For advanced applications, validate findings with orthogonal methods (e.g., LC-MS for purity, confocal microscopy for mitochondrial localization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
